N-Alkyl Branching: sec-Butyl vs. n-Butyl Stereoelectronic Differentiation
The target compound bears a chiral sec-butyl group (butan-2-yl) on the terminal acetamide nitrogen, whereas the closest achiral linear analog is N-n-butyl-2-(2-(4-chlorophenylsulfonamido)thiazol-4-yl)acetamide. In the CTPS1/2 inhibitor SAR study by Novak et al. (2022), branching at the α-carbon of the N-alkyl chain was shown to be a critical determinant of enzymatic potency; compounds with branched N-alkyl substituents exhibited IC₅₀ values spanning from low nanomolar to >10 µM depending on the precise branching pattern [1]. The sec-butyl group introduces a stereogenic center absent in n-butyl, enabling stereospecific interactions with the CTPS1 active site that are not possible with the linear analog. While direct published IC₅₀ data for this exact compound are not yet available in the primary literature, the class-level SAR unambiguously demonstrates that N-alkyl branching status is a high-impact variable for CTPS1/2 target engagement [1].
| Evidence Dimension | N-Alkyl chain architecture (branched vs. linear); stereochemistry |
|---|---|
| Target Compound Data | sec-Butyl (butan-2-yl); chiral (one stereogenic center at the α-carbon); molecular formula C₁₅H₁₈ClN₃O₃S₂; MW 387.9 |
| Comparator Or Baseline | N-n-butyl-2-(2-(4-chlorophenylsulfonamido)thiazol-4-yl)acetamide: n-butyl (unbranched, achiral); identical molecular formula and MW (C₁₅H₁₈ClN₃O₃S₂, MW 387.9) |
| Quantified Difference | Stereochemistry: 1 chiral center (target) vs. 0 chiral centers (comparator). Branching status: α-branched vs. linear. CTPS1 enzyme SAR class-level data: N-alkyl branching can shift IC₅₀ by >100-fold within the same chemotype [1]. |
| Conditions | CTPS1/2 ADP-Glo enzymatic assay (Novak et al. 2022, J. Med. Chem.). SAR derived from 2-(alkylsulfonamido)thiazol-4-yl)acetamide series. |
Why This Matters
The chiral sec-butyl group provides a unique three-dimensional pharmacophore that cannot be replicated by the achiral n-butyl analog, making this compound a non-interchangeable probe for CTPS1/2 binding pocket stereoelectronic mapping.
- [1] Novak A, Laughton D, Lane R, et al. Discovery and Optimization of Potent and Orally Available CTP Synthetase Inhibitors for Use in Treatment of Diseases Driven by Aberrant Immune Cell Proliferation. J Med Chem. 2022;65(24):16640-16650. doi:10.1021/acs.jmedchem.2c01446 View Source
